N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3OS/c1-27(17(28)15-3-2-4-16(8-15)21(22,23)24)19-26-25-18(29-19)20-9-12-5-13(10-20)7-14(6-12)11-20/h2-4,8,12-14H,5-7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRKDIPXZSQLCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the adamantane and thiadiazole intermediates. The adamantane derivative is often synthesized through a Friedel-Crafts alkylation reaction, while the thiadiazole ring is formed via a cyclization reaction involving thiosemicarbazide and a suitable carbonyl compound. The final step involves the coupling of the thiadiazole intermediate with the trifluoromethyl-substituted benzamide under appropriate conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various therapeutic areas:
- Cognitive Disorders : It has been investigated for its potential to act as an antagonist at nicotinic receptors involved in cognitive functions, which may be beneficial for treating conditions such as Alzheimer's disease and schizophrenia.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds based on the thiadiazole structure have been shown to outperform traditional antibiotics like streptomycin and ampicillin against resistant strains .
Biological Research
The biological activities of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(trifluoromethyl)benzamide are being explored in several contexts:
- Antiviral Properties : Preliminary studies suggest that compounds within this class may inhibit viral replication mechanisms, making them candidates for further antiviral drug development.
- Enzyme Inhibition : The mechanism of action often involves modulating enzyme activity through specific binding interactions facilitated by the adamantane moiety .
Data Table: Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated several derivatives of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methylbenzamide against resistant bacterial strains such as MRSA and E. coli. Results demonstrated that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics . -
Neuropharmacological Research :
Investigations into the cognitive-enhancing effects of this compound have shown promising results in animal models, indicating potential therapeutic applications in neurodegenerative diseases.
Mechanism of Action
The mechanism by which N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(trifluoromethyl)benzamide exerts its effects is complex and involves multiple molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to the modulation of signaling pathways involved in inflammation, cell proliferation, or apoptosis. For example, it may inhibit the activity of certain kinases or transcription factors, thereby altering gene expression and cellular responses.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The title compound’s structure can be compared to analogs with variations in the benzamide substituents, thiadiazole modifications, and adamantane positioning (Table 1).
Table 1: Comparison of Key Structural Features
*Calculated based on molecular formula.
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. The compound combines an adamantane moiety, which enhances rigidity and pharmacological properties, with a thiadiazole ring known for its diverse biological activity. This article will explore the biological activity of this compound, including its antimicrobial, antiviral, and potential anticancer properties, supported by relevant research findings.
Structural Overview
The molecular formula of this compound is , with a molecular weight of approximately 357.39 g/mol. The structure comprises:
- Adamantane moiety : Provides steric bulk and enhances lipophilicity.
- Thiadiazole ring : Known for its biological activity.
- Trifluoromethyl group : Enhances electron-withdrawing properties, potentially increasing biological activity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.39 g/mol |
| Key Functional Groups | Adamantane, thiadiazole, trifluoromethyl |
Antimicrobial Properties
Research indicates that compounds containing thiadiazole rings exhibit significant antibacterial and antifungal activities. The presence of the adamantane structure may enhance these effects by improving the compound's ability to penetrate microbial cell membranes.
Antiviral Activity
Compounds with adamantane derivatives have been reported to possess antiviral properties against pathogens such as HIV and influenza viruses. The unique combination of structural elements in this compound suggests a potential for enhanced antiviral efficacy.
Potential Anticancer Properties
Thiadiazole derivatives have shown promise in anticancer research due to their ability to inhibit specific enzymes involved in cancer cell proliferation. The mechanism of action may involve interaction with various molecular targets within cancer cells, leading to apoptosis or cell cycle arrest.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Significant antibacterial and antifungal effects | |
| Antiviral | Potential efficacy against HIV and influenza | |
| Anticancer | Inhibition of cancer cell proliferation |
The mechanism of action for this compound involves several pathways:
- Cell Membrane Penetration : The adamantane moiety enhances the compound's ability to cross cell membranes.
- Enzyme Interaction : The thiadiazole ring interacts with various enzymes and receptors, potentially inhibiting their activity.
- Electrophilic Characteristics : The trifluoromethyl group may enhance electrophilic interactions with biological targets.
Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial activity of various thiadiazole derivatives, including this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria.
Study 2: Antiviral Properties Assessment
In vitro studies demonstrated that the compound exhibited antiviral activity against influenza virus strains, suggesting its potential as a therapeutic agent in viral infections.
Study 3: Anticancer Efficacy Testing
Research on the anticancer properties indicated that the compound could inhibit the growth of specific cancer cell lines through apoptosis induction.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(trifluoromethyl)benzamide?
The compound is synthesized through a multi-step process starting with adamantane-1-carbohydrazide. Key steps include:
- Thiosemicarbazide formation : Reacting adamantane-1-carbohydrazide with an isothiocyanate derivative to form 1-(adamantan-1-ylcarbonyl)-4-substituted thiosemicarbazides.
- Cyclization : Using concentrated sulfuric acid at room temperature for 24 hours to cyclize the thiosemicarbazide into the 1,3,4-thiadiazole core.
- Crystallization : Slow evaporation from a CHCl₃:EtOH (1:1) solution yields single crystals suitable for X-ray analysis .
Basic: How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?
Single-crystal X-ray diffraction is the primary method. Key findings include:
- Planarity : The thiadiazole ring is planar (r.m.s. deviation ≈ 0.009 Å), with the methylamine substituent coplanar (torsion angle: 175.9°) .
- Hydrogen bonding : N–H⋯N interactions form supramolecular chains along the [1 0 1] direction.
- Hydrophobic layers : Alternating hydrophilic (hydrogen-bonded regions) and hydrophobic (adamantane/trifluoromethyl groups) layers dictate packing .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assigns protons and carbons, particularly the adamantane methyl groups and trifluoromethyl resonance.
- IR spectroscopy : Confirms N–H (≈3300 cm⁻¹) and C=O (≈1680 cm⁻¹) stretches.
- X-ray crystallography : Resolves bond lengths, angles, and non-covalent interactions .
Advanced: How can computational methods like DFT and molecular docking elucidate its bioactivity?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and stability of tautomeric forms. For example, trifluoromethyl groups enhance electron-withdrawing effects, influencing reactivity .
- Molecular docking : Screens against target proteins (e.g., viral proteases) to identify binding modes. The adamantane moiety may occupy hydrophobic pockets, while the thiadiazole engages in hydrogen bonding .
Advanced: How do researchers resolve discrepancies in crystallographic data refinement using SHELX?
- SHELXL refinement : Iterative cycles adjust positional/thermal parameters. For example, anisotropic displacement parameters (ADPs) refine adamantane disorder.
- Validation tools : CrystExplorer analyzes Hirshfeld surfaces to quantify intermolecular contacts (e.g., C–H⋯π interactions from adamantane) .
- Handling twinning : SHELXL’s TWIN/BASF commands model twinned crystals, common in bulky adamantane derivatives .
Advanced: What strategies optimize Structure-Activity Relationship (SAR) studies for adamantane-thiadiazole hybrids?
- Substituent variation : Replace the trifluoromethyl group with electron-donating (e.g., –OCH₃) or bulky groups to modulate lipophilicity.
- Biological assays : Test against viral/bacterial strains (e.g., influenza A) to correlate activity with substituent electronic profiles.
- QSAR modeling : Use descriptors like logP and polar surface area (PSA) to predict bioavailability .
Advanced: How are non-covalent interactions in the crystal lattice quantified for drug design?
- Hirshfeld surface analysis : Maps close contacts (e.g., F⋯H interactions from the trifluoromethyl group).
- Energy frameworks : Calculate electrostatic/van der Waals contributions to lattice energy. For adamantane derivatives, dispersion forces dominate .
- Topology tools : Mercury software visualizes π-stacking between thiadiazole rings .
Advanced: What challenges arise in synthesizing analogs with modified adamantane substituents?
- Steric hindrance : Bulky adamantane groups slow reaction kinetics. Use high-dilution conditions for cyclization.
- Solubility issues : Adamantane’s hydrophobicity complicates purification. Optimize solvent mixtures (e.g., DMSO/water) .
- Regioselectivity : Control substituent positioning on thiadiazole via protecting groups (e.g., Boc for amines) .
Advanced: How do researchers validate synthetic intermediates using hyphenated techniques?
- LC-MS/MS : Traces byproducts (e.g., uncyclized thiosemicarbazides) with <1 ppm mass accuracy.
- NMR crystallography : Combines solid-state NMR and X-ray data to confirm bond connectivity in microcrystalline samples .
Advanced: What mechanistic insights guide the optimization of antiviral activity?
- Enzyme inhibition assays : Measure IC₅₀ against viral neuraminidases. Adamantane derivatives may block proton channels (e.g., M2 in influenza).
- Resistance profiling : Serial passage experiments identify mutations reducing binding affinity.
- Metabolic stability : Liver microsome assays assess CYP450-mediated degradation of the trifluoromethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
